2,6-Pyridinedicarboxamide, 4-chloro-
Overview
Description
2,6-Pyridinedicarboxamide, 4-chloro- is a chemical compound with the molecular formula C7H6ClN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in coordination chemistry, where it acts as a tridentate ligand for transition metals .
Preparation Methods
The synthesis of 2,6-Pyridinedicarboxamide, 4-chloro- typically involves the reaction of 2,6-pyridinedicarboxylic acid with thionyl chloride to form 2,6-pyridinedicarbonyl dichloride. This intermediate is then reacted with ammonia or an amine to yield the desired 2,6-Pyridinedicarboxamide, 4-chloro- . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2,6-Pyridinedicarboxamide, 4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coordination Reactions: It forms complexes with transition metals such as copper (II), nickel (II), and zinc (II) under specific conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s amide groups can undergo transformations under strong oxidative or reductive conditions.
Scientific Research Applications
2,6-Pyridinedicarboxamide, 4-chloro- has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form stable complexes with transition metals, which are studied for their catalytic properties.
Material Science: The compound is incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Biological Studies: Its metal complexes are investigated for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxamide, 4-chloro- primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine ring and the amide groups provide multiple binding sites, allowing the compound to form stable chelate complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects .
Comparison with Similar Compounds
2,6-Pyridinedicarboxamide, 4-chloro- can be compared with other pyridine derivatives such as:
2,6-Pyridinedicarboxamide: Lacks the chlorine substituent, which can affect its reactivity and coordination properties.
2,6-Pyridinedicarbonyl Dichloride: An intermediate in the synthesis of 2,6-Pyridinedicarboxamide, 4-chloro-, used in further chemical transformations.
4-Chloro-2,6-dimethylquinoline: Another chloro-substituted pyridine derivative with different applications in organic synthesis.
The unique presence of the chlorine atom in 2,6-Pyridinedicarboxamide, 4-chloro- enhances its reactivity and allows for the formation of specific metal complexes that are not possible with its non-chlorinated counterparts .
Properties
IUPAC Name |
4-chloropyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZVWNONJGHQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)N)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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